3,6-Dichloro-2,4-dimethylpyridine
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Overview
Description
3,6-Dichloro-2,4-dimethylpyridine is a chemical compound with the molecular formula C7H7Cl2N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms and two methyl groups attached to the pyridine ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2,4-dimethylpyridine typically involves the chlorination of 2,4-dimethylpyridine. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of 2,4-dimethylpyridine and chlorine gas into a reactor, with iron(III) chloride as the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2,4-dimethylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The compound can be reduced to form 3,6-dichloro-2,4-dimethylpiperidine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, with reaction conditions typically involving heating the mixture to 100-150°C.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used, with reaction conditions involving refluxing the mixture in an acidic medium.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used, with reaction conditions involving room temperature to 50°C.
Major Products Formed
Substitution Reactions: Products include 3,6-diamino-2,4-dimethylpyridine or 3,6-dithio-2,4-dimethylpyridine.
Oxidation Reactions: Products include this compound-4-carboxylic acid.
Reduction Reactions: Products include 3,6-dichloro-2,4-dimethylpiperidine.
Scientific Research Applications
3,6-Dichloro-2,4-dimethylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2,4-dimethylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In the case of antimicrobial activity, it disrupts the cell membrane integrity or interferes with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-3-methylpyridine
- 2-Chloro-4,6-dimethylpyridine
- 3,5-Dichloro-2,4-dimethylpyridine
Uniqueness
3,6-Dichloro-2,4-dimethylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3,6-dichloro-2,4-dimethylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N/c1-4-3-6(8)10-5(2)7(4)9/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSFSNGMYIAAJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Cl)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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